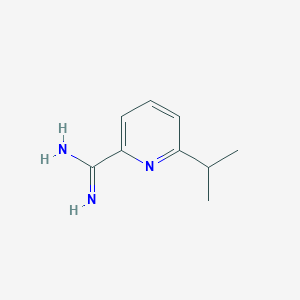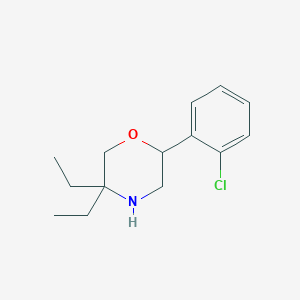
Trans-2-hydroxycyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-hydroxycyclopropane-1-carboxylic acid is a non-natural compound with an intriguing three-membered cyclopropane ring Its chemical structure consists of a cyclopropane ring attached to a carboxylic acid group and a hydroxyl group The trans configuration indicates that the hydroxyl and carboxylic acid substituents are on opposite sides of the cyclopropane ring
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for trans-2-hydroxycyclopropane-1-carboxylic acid. One common approach involves the cyclization of an appropriate precursor, such as an alkene or an alkyne, followed by hydroxylation at the cyclopropane ring. The choice of starting material and reaction conditions can vary, but the goal is to form the cyclopropane ring while maintaining the desired stereochemistry.
Industrial Production:: While not widely produced industrially, this compound can be synthesized on a laboratory scale. Researchers continue to explore efficient and scalable methods for its production.
Análisis De Reacciones Químicas
Reactions::
Hydroxylation: The hydroxyl group in trans-2-hydroxycyclopropane-1-carboxylic acid makes it susceptible to hydroxylation reactions. These reactions introduce additional hydroxyl groups or modify existing ones.
Acid-Base Reactions: As a carboxylic acid, it can participate in acid-base reactions, forming salts or esters.
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions, leading to various products.
- Hydroxylation: Typically performed using strong oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
- Acid-Base Reactions: Reaction with bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid).
- Ring-Opening: Requires nucleophiles (e.g., amines) or strong acids.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its use as a scaffold for drug design due to its unique structure.
Biological Studies: It may serve as a probe for investigating enzyme mechanisms or protein-ligand interactions.
Chemical Biology: Understanding its reactivity can shed light on cyclopropane-containing natural products.
Mecanismo De Acción
The exact mechanism of action for trans-2-hydroxycyclopropane-1-carboxylic acid remains an active area of research. It likely interacts with enzymes or receptors due to its structural features.
Comparación Con Compuestos Similares
While trans-2-hydroxycyclopropane-1-carboxylic acid is relatively unique, similar compounds include other cyclopropane derivatives, such as trans-2-phenylcyclopropane-1-carboxylic acid . These compounds share the strained cyclopropane ring but differ in their substituents and applications.
Propiedades
Fórmula molecular |
C4H6O3 |
|---|---|
Peso molecular |
102.09 g/mol |
Nombre IUPAC |
(1R,2R)-2-hydroxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7)/t2-,3-/m1/s1 |
Clave InChI |
SHFNREFETDKOIF-PWNYCUMCSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1O)C(=O)O |
SMILES canónico |
C1C(C1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)

![5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)



![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)


![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)




